molecular formula C4H5BrO B12849824 (2E)-3-bromobut-2-enal

(2E)-3-bromobut-2-enal

Katalognummer: B12849824
Molekulargewicht: 148.99 g/mol
InChI-Schlüssel: YXUMKCALEMGCQT-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-Bromobut-2-enal is an organic compound characterized by the presence of a bromine atom attached to a butenal structure. This compound is notable for its applications in various chemical reactions and its potential utility in scientific research. The structure of (E)-3-Bromobut-2-enal includes a double bond between the second and third carbon atoms, with the bromine atom attached to the third carbon and an aldehyde group at the first carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromobut-2-enal typically involves the bromination of but-2-enal. One common method is the addition of bromine to but-2-enal in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition and ensure the formation of the (E)-isomer.

Industrial Production Methods: Industrial production of (E)-3-Bromobut-2-enal may involve continuous flow processes where but-2-enal is reacted with bromine under controlled conditions. The use of catalysts and specific reaction chambers can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-3-Bromobut-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed:

    Oxidation: 3-Bromobutanoic acid.

    Reduction: 3-Bromobutanol.

    Substitution: 3-Hydroxybut-2-enal or 3-Aminobut-2-enal.

Wissenschaftliche Forschungsanwendungen

(E)-3-Bromobut-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (E)-3-Bromobut-2-enal involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactive sites make (E)-3-Bromobut-2-enal a versatile compound in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

    (Z)-3-Bromobut-2-enal: The cis-isomer of (E)-3-Bromobut-2-enal, with different spatial arrangement of atoms.

    3-Chlorobut-2-enal: Similar structure but with a chlorine atom instead of bromine.

    3-Bromobutanal: Lacks the double bond present in (E)-3-Bromobut-2-enal.

Eigenschaften

Molekularformel

C4H5BrO

Molekulargewicht

148.99 g/mol

IUPAC-Name

(E)-3-bromobut-2-enal

InChI

InChI=1S/C4H5BrO/c1-4(5)2-3-6/h2-3H,1H3/b4-2+

InChI-Schlüssel

YXUMKCALEMGCQT-DUXPYHPUSA-N

Isomerische SMILES

C/C(=C\C=O)/Br

Kanonische SMILES

CC(=CC=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.